

"Berberine Ursodeoxycholate" preclinical data review

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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

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Preclinical Data Review: Berberine Ursodeoxycholate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). This new molecular entity is under investigation for its potential therapeutic benefits in a range of metabolic and inflammatory diseases. Preclinical studies have highlighted its multifaceted mechanism of action, primarily revolving around the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive review of the available preclinical data for BBR-UDCA, with a focus on its efficacy in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), its impact on inflammatory bowel disease, and its influence on the gut microbiota.

Core Mechanism of Action

Berberine Ursodeoxycholate's therapeutic potential stems from the synergistic effects of its two components. Berberine is known for its metabolic regulatory properties, while ursodeoxycholic acid is a well-established hepatoprotective agent.[1] Together, they modulate key signaling pathways involved in inflammation and metabolism.



The primary mechanism involves a dual action:

- AMPK Activation: BBR-UDCA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., synthesis of cholesterol, fatty acids, and proteins) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake), thereby improving metabolic parameters.[3]
- NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][4] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to a cycle of inflammation and tissue damage.[4][5]

These mechanisms are further detailed in the signaling pathway diagrams below.

Preclinical Efficacy in MASH/Dyslipidemia

A significant body of preclinical evidence supports the efficacy of BBR-UDCA in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH), and dyslipidemia. A key study utilized a golden hamster model of MASH induced by a high-fat diet.[6][7]

Quantitative Data from MASH/Dyslipidemia Hamster Model



Parameter	Model Control (High-Fat Diet)	BBR-UDCA (HTD1801) Treated	Normal Control (Chow Diet)	p-value (vs. Model Control)
Liver Histology				
NAFLD Activity Score (NAS)	5.1 ± 0.6	1.1 ± 0.4	0.4 ± 0.5	<0.01
- Steatosis (0-3)	2.5 ± 0.5	0.6 ± 0.5	0.0 ± 0.0	<0.01
- Lobular Inflammation (0- 3)	1.4 ± 0.5	0.4 ± 0.5	0.4 ± 0.5	<0.01
- Hepatocyte Ballooning (0-2)	1.3 ± 0.5	0.1 ± 0.4	0.0 ± 0.0	<0.01
Fibrosis Stage (0-4)	1.9 ± 0.8	0.4 ± 0.5	0.0 ± 0.0	<0.01
Serum Biochemistry				
Alanine Aminotransferas e (ALT) (U/L)	133.4 ± 47.9	40.1 ± 11.7	34.6 ± 5.9	<0.01
Aspartate Aminotransferas e (AST) (U/L)	90.5 ± 25.0	44.9 ± 11.0	40.4 ± 6.0	<0.01
Total Cholesterol (mmol/L)	15.6 ± 3.4	9.8 ± 2.1	2.5 ± 0.4	<0.01
LDL-Cholesterol (mmol/L)	11.0 ± 3.1	5.9 ± 1.8	0.8 ± 0.3	<0.01
Total Bilirubin (μmol/L)	3.6 ± 1.1	2.2 ± 0.6	1.9 ± 0.5	<0.05



Data extracted from a preclinical study in a golden hamster MASH model after 6 weeks of treatment.[6]

Experimental Protocol: MASH/Dyslipidemia Hamster Model

Animal Model: Male Golden Syrian hamsters are used as they respond well to diet-induced obesity and develop dyslipidemia and liver pathology similar to human MASH.[8][9][10]

Diet and Induction: Animals are fed a high-fat, high-cholesterol diet for a period of several weeks to induce the MASH phenotype, characterized by hepatic steatosis, inflammation, and fibrosis.[6][8] A typical diet may contain around 20% fat and 0.5% cholesterol.

Treatment: **Berberine Ursodeoxycholate** (HTD1801) is administered orally, typically via gavage, once daily for the duration of the treatment period (e.g., 6 weeks).[6] Dosages in preclinical studies have ranged to effectively demonstrate efficacy.

Assessments:

- Histopathology: Liver tissue is collected at the end of the study, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis assessment. The NAFLD Activity Score (NAS) and fibrosis stage are determined by a pathologist blinded to the treatment groups.[6]
- Serum Biochemistry: Blood samples are collected for the analysis of liver enzymes (ALT, AST), total bilirubin, and lipid profile (total cholesterol, LDL-cholesterol).

Effects on Inflammatory Bowel Disease and Gut Microbiota

The components of BBR-UDCA, particularly berberine, have been extensively studied for their effects on intestinal inflammation and the gut microbiome. These preclinical findings suggest a potential therapeutic role for BBR-UDCA in conditions like inflammatory bowel disease (IBD).

Quantitative Data from DSS-Induced Colitis Mouse Model



Parameter	DSS Control	Berberine-Treated	p-value (vs. DSS Control)
Clinical Severity			
Body Weight Change (%)	-8.87 ± 3.0	-5.08 ± 2.0	<0.05
Myeloperoxidase (MPO) Activity (U/g tissue)	~250	~100	<0.01
Colon Length (cm)	~6.5	~7.5	<0.05
Pro-inflammatory Cytokines (pg/mg protein)			
TNF-α	~80	~40	<0.05
IL-6	~150	~70	<0.05
IL-1β	~200	~100	<0.05

Representative data compiled from preclinical studies of DSS-induced colitis in mice.[1][11]

Experimental Protocol: DSS-Induced Colitis Mouse Model

Animal Model: C57BL/6 mice are commonly used for the dextran sulfate sodium (DSS)-induced colitis model, which mimics many of the clinical and histological features of human ulcerative colitis.[1][11]

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[1][11]

Treatment: Berberine is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight per day.[1][12] Treatment can be administered either prophylactically (before and during DSS exposure) or therapeutically (after the onset of colitis symptoms).[1]



Assessments:

- Clinical Scoring: Disease activity index (DAI) is monitored daily, which includes an assessment of body weight loss, stool consistency, and the presence of blood in the stool.[2]
- Macroscopic Evaluation: At the end of the study, the colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
- Histological Analysis: Colon tissue samples are processed for histological examination to assess the degree of inflammation, ulceration, and crypt damage.[1]
- Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or Luminex assays.[1]

Modulation of Gut Microbiota

Berberine has been shown to significantly alter the composition of the gut microbiota. Preclinical studies in various models have demonstrated that berberine can:

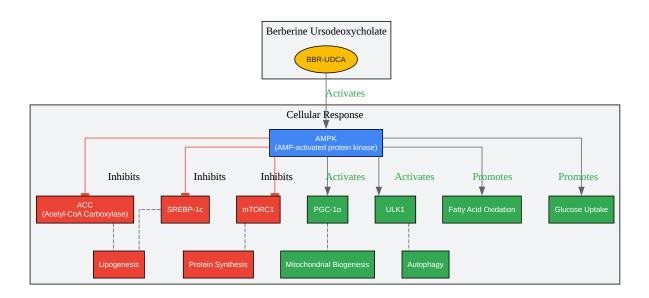
- Increase the abundance of beneficial bacteria: This includes short-chain fatty acid (SCFA)-producing bacteria such as Bifidobacterium, Lactobacillus, and Akkermansia.[13][14][15]
- Decrease the abundance of potentially pathogenic bacteria: Berberine can reduce the populations of certain opportunistic pathogens.[13]
- Alter the Firmicutes to Bacteroidetes ratio: This ratio is often altered in metabolic diseases,
 and berberine has been shown to modulate it towards a healthier state.[15]

These changes in the gut microbiota are believed to contribute to the anti-inflammatory and metabolic benefits of berberine.[14]

Signaling Pathway and Experimental Workflow Diagrams Signaling Pathways



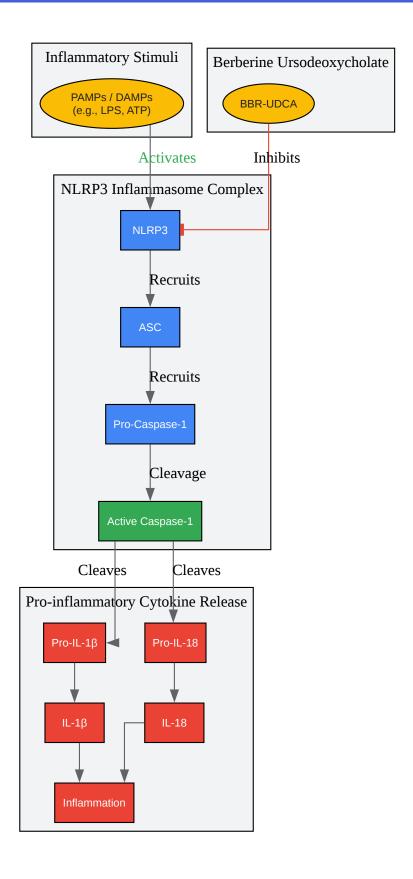
The following diagrams illustrate the key signaling pathways modulated by **Berberine Ursodeoxycholate**.



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Caption: AMPK Activation Pathway by BBR-UDCA.





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Caption: NLRP3 Inflammasome Inhibition by BBR-UDCA.



Experimental Workflow



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